![molecular formula C19H15N3O2S2 B2455553 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-55-2](/img/structure/B2455553.png)
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Scientific Research Applications
Anti-inflammatory and Anticancer Applications
The synthesis and characterization of derivatives similar to the specified compound have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) synthesized derivatives showing promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications in these areas (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Another study by Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield suitable for Type II photodynamic therapy mechanisms. This highlights its potential as a Type II photosensitizer in cancer treatment, leveraging its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticonvulsant Activity
Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety, showing significant anticonvulsant effects in some derivatives, which abolished the tonic extensor phase and offered 100% protection against induced convulsions. This illustrates the compound's potential in developing anticonvulsant therapies (Farag et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
The specific interaction of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide The structure−activity relationships (sar) study showed that sulfonamide functionality was important for pi3kα inhibitory activity .
Biochemical Pathways
The specific biochemical pathways affected by 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Some thiazolo[4,5-b]pyridines have been evaluated against a breast cancer cell line for their antitumor activity .
properties
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-4-2-5-16(12-13)26(23,24)22-15-9-7-14(8-10-15)18-21-17-6-3-11-20-19(17)25-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTFNDJFWCZQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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